REACTION_CXSMILES
|
[C:1]1([C:16]([OH:17])=[C:12]([N+:13]([O-:15])=[O:14])[CH:11]=[C:7]([N+:8]([O-:10])=[O:9])[C:5]=1[OH:6])[N+:2]([O-:4])=[O:3].C(=O)([O-])[O-].[Mg+2:22]>O>[C:1]1([C:5]([O-:6])=[C:7]([N+:8]([O-:10])=[O:9])[CH:11]=[C:12]([N+:13]([O-:15])=[O:14])[C:16]=1[O-:17])[N+:2]([O-:4])=[O:3].[Mg+2:22] |f:1.2,4.5|
|
Name
|
|
Quantity
|
27.5 kg
|
Type
|
reactant
|
Smiles
|
C1([N+](=O)[O-])=C(O)C([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
|
Name
|
|
Quantity
|
70 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.3 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 55°-60°C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
330 ml of nitric acid (sp gr 1.42) was then added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Name
|
|
Type
|
product
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |